2,8-Dichloro-4-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dichloro-4-methylquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules. The molecular formula of this compound is C9H6Cl2N2, and it has a molecular weight of 213.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloro-4-methylquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with suitable reagents to form the quinazoline ring. For instance, anthranilic acid can be reacted with acetic anhydride in the presence of a catalyst to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dichloro-4-methylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Quinazoline oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8-Dichloro-4-methylquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression .
Comparison with Similar Compounds
- 2,4-Dichloroquinazoline
- 2,8-Dichloroquinazoline
- 4-Methylquinazoline
Comparison: 2,8-Dichloro-4-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C9H6Cl2N2 |
---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
2,8-dichloro-4-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-6-3-2-4-7(10)8(6)13-9(11)12-5/h2-4H,1H3 |
InChI Key |
DPUNLZXXGVLSHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.